molecular formula C15H16N4O6S B11294635 2-hydroxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11294635
M. Wt: 380.4 g/mol
InChI Key: BZNOHSORSOJTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a dihydropyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This typically includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated sulfonamide derivatives.

Scientific Research Applications

2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-carbonyl phenol.

    Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide.

    Dihydropyrimidines: Compounds containing the dihydropyrimidine ring, such as dihydropyrimidine-2-thione.

Uniqueness

2-HYDROXY-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of structural features, including the morpholine ring, phenyl group, and dihydropyrimidine ring. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H16N4O6S

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H16N4O6S/c20-13-12(9-16-15(22)17-13)26(23,24)18-11-4-2-1-3-10(11)14(21)19-5-7-25-8-6-19/h1-4,9,18H,5-8H2,(H2,16,17,20,22)

InChI Key

BZNOHSORSOJTJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.